3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine
Description
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound featuring a pyridine ring linked to a 1,2,4-oxadiazole moiety substituted with a 4-methylphenyl group. This compound has garnered attention in medicinal chemistry due to its role as a β-catenin inhibitor. Specifically, it is a key component of JW74, a small molecule that stabilizes AXIN2 (a β-catenin destruction complex protein), thereby enhancing cisplatin sensitivity in cervical cancer cells . The 1,2,4-oxadiazole ring contributes to its metabolic stability and binding affinity, while the 4-methylphenyl group modulates lipophilicity and target interaction.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-methylphenyl)-5-pyridin-3-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O/c1-10-4-6-11(7-5-10)13-16-14(18-17-13)12-3-2-8-15-9-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQTKEDYOUUXKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001223425 | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866040-95-1 | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866040-95-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001223425 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methylbenzonitrile with hydroxylamine to form 4-methylbenzamidoxime, which is then cyclized with pyridine-3-carboxylic acid chloride under basic conditions to yield the desired oxadiazole-pyridine compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine has various applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence.
Mechanism of Action
The mechanism of action of 3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interfere with cellular pathways, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Functional Variations
Biological Activity
3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound includes both pyridine and oxadiazole rings, which contribute to its biological properties. Its molecular formula is , and it has a molecular weight of approximately 241.26 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It may inhibit enzymes or interfere with cellular pathways, leading to various biological effects. The precise molecular targets can vary based on the biological system being studied .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound:
- In Vitro Studies : Research has shown that this compound exhibits significant antimicrobial activity against various pathogens. For instance, it demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 μg/mL for certain derivatives .
- Mechanism : The antimicrobial action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Antifungal Activity
In addition to its antibacterial effects, this compound has also been evaluated for antifungal activity:
- Efficacy : Studies indicate that it possesses antifungal properties against common fungal strains such as Candida albicans, showing promising results in both MIC and minimum fungicidal concentration (MFC) assays .
- Biofilm Inhibition : The compound has been reported to inhibit biofilm formation in pathogenic fungi, which is crucial for their virulence and resistance to treatment .
Potential Therapeutic Applications
The diverse biological activities of this compound suggest several potential therapeutic applications:
Anticancer Properties
Research indicates that compounds similar to this compound may exhibit anticancer effects:
- Cell Proliferation Inhibition : Preliminary studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways .
Anti-inflammatory Effects
Some derivatives have demonstrated anti-inflammatory properties by modulating immune responses:
- Cytokine Modulation : The compound may influence the production of pro-inflammatory cytokines, thereby reducing inflammation in various models .
Summary of Research Findings
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridine, and how can reaction yields be improved?
- Methodological Answer : The compound is typically synthesized via cyclization of amidoximes with activated carboxylic acid derivatives. For example, pyridine-3-amidoxime can react with acetylated intermediates (e.g., 1-acetylpiperidine-4-carbonyl chloride) in pyridine under reflux, followed by purification via flash column chromatography . Yield optimization requires precise stoichiometric ratios, controlled reaction temperatures (60–100°C), and inert atmospheres to prevent side reactions. Monitoring by TLC or HPLC ensures intermediate stability .
Q. Which spectroscopic and crystallographic techniques are most reliable for confirming the structure of this compound?
- Methodological Answer :
- NMR : Use , , and NMR to verify substituent positions and purity. For example, aromatic protons in the pyridine and oxadiazole rings appear as distinct multiplets in δ 7.5–8.5 ppm .
- X-ray Diffraction : Single-crystal X-ray analysis (e.g., using SHELXL ) resolves bond lengths and angles. For instance, the oxadiazole ring in related compounds shows C=N bond lengths of ~1.30–1.34 Å and N–O bonds of ~1.36–1.40 Å, confirming planarity .
- HRMS : High-resolution mass spectrometry validates molecular weight with <2 ppm error .
Q. How can solubility challenges in biological assays be addressed for this lipophilic compound?
- Methodological Answer : Solubility in aqueous buffers can be enhanced using co-solvents like DMSO (≥20 mg/mL) . For in vitro studies, prepare stock solutions in DMSO and dilute in assay buffers (final DMSO ≤1%). Alternatively, formulate with cyclodextrins or lipid-based nanoparticles to improve bioavailability .
Advanced Research Questions
Q. What computational strategies are effective for predicting the bioactivity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like β-catenin or nicotinic receptors. Focus on the oxadiazole-pyridine scaffold’s hydrogen-bonding and π-π stacking potential .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond acceptors/donors. Validate against known bioactivity data (e.g., IC values from kinase inhibition assays) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational dynamics in solvent environments .
Q. How can structural modifications enhance selectivity for specific biological targets (e.g., CB2 receptors or β-catenin)?
- Methodological Answer :
- Electron-Withdrawing Groups : Introduce fluorine or nitro substituents on the phenyl ring to improve binding to CB2 receptors, as seen in analogues with 4-fluorophenyl or 4-nitrophenyl groups .
- Heterocycle Fusion : Replace pyridine with imidazopyridine to mimic zolpidem-like scaffolds, enhancing CNS penetration .
- Bioisosteric Replacement : Substitute oxadiazole with triazole to modulate metabolic stability while retaining hydrogen-bonding capacity .
Q. What experimental approaches resolve contradictions in crystallographic data for oxadiazole-containing compounds?
- Methodological Answer :
- Multi-software Validation : Refine data using SHELXL and PHENIX, comparing R-factors and electron density maps. For example, discrepancies in bond angles (>2° deviation) may indicate twinning or disorder, requiring higher-resolution data .
- Temperature-Dependent Studies : Collect data at 100 K and room temperature to identify dynamic disorder.
- DFT Calculations : Compare experimental bond lengths/angles with theoretical values (e.g., B3LYP/6-31G*) to validate structural assignments .
Q. What are the mechanistic implications of this compound’s role in β-catenin inhibition?
- Methodological Answer : As a fragment in JW74 , the oxadiazole-pyridine core disrupts β-catenin/TCF4 interactions by occupying the hydrophobic pocket. Validate via:
- SPR Biosensing : Measure binding kinetics (k/k) with recombinant β-catenin.
- Wnt Pathway Assays : Use TOPFlash luciferase reporters in HEK293 cells to quantify pathway inhibition (IC ~1–10 μM) .
- Co-crystallization : Resolve ligand-protein complexes to identify critical residues (e.g., Lys435, Glu431) for rational design .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
